molecular formula C20H21FN2O2S B2735943 (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1235710-41-4

(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2735943
CAS No.: 1235710-41-4
M. Wt: 372.46
InChI Key: JWZWCBZCIGUNAU-BQYQJAHWSA-N
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Description

(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a piperidine ring, a fluorobenzoyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-piperidone with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Acrylamide Formation: The next step involves the formation of the acrylamide moiety. This can be done by reacting the piperidine intermediate with thiophene-2-carboxaldehyde in the presence of a suitable catalyst, such as palladium acetate, under an inert atmosphere.

    Final Coupling: The final step involves coupling the acrylamide with the piperidine intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
  • (E)-N-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
  • (E)-N-((1-(2-methylbenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Uniqueness

(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. Compared to its analogs with different substituents (e.g., chlorine, bromine, or methyl groups), the fluorinated compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(E)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S/c21-18-6-2-1-5-17(18)20(25)23-11-9-15(10-12-23)14-22-19(24)8-7-16-4-3-13-26-16/h1-8,13,15H,9-12,14H2,(H,22,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZWCBZCIGUNAU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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